2-(Chloromethyl)quinazolin-4-amine

Medicinal chemistry Physicochemical profiling Quinazoline building blocks

2-(Chloromethyl)quinazolin-4-amine (CAS 877041-19-5) is a 4-aminoquinazoline derivative bearing a reactive chloromethyl substituent at the 2-position. With a molecular formula of C₉H₈ClN₃ and a molecular weight of 193.63 g/mol, this compound belongs to the privileged quinazoline scaffold class extensively exploited in kinase inhibitor drug discovery.

Molecular Formula C9H8ClN3
Molecular Weight 193.63
CAS No. 877041-19-5
Cat. No. B2512145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)quinazolin-4-amine
CAS877041-19-5
Molecular FormulaC9H8ClN3
Molecular Weight193.63
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NC(=N2)CCl)N
InChIInChI=1S/C9H8ClN3/c10-5-8-12-7-4-2-1-3-6(7)9(11)13-8/h1-4H,5H2,(H2,11,12,13)
InChIKeyMOJZKOQRWCHOTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Chloromethyl)quinazolin-4-amine (CAS 877041-19-5): A Dual-Functional Quinazoline Building Block for Kinase-Targeted Synthesis


2-(Chloromethyl)quinazolin-4-amine (CAS 877041-19-5) is a 4-aminoquinazoline derivative bearing a reactive chloromethyl substituent at the 2-position. With a molecular formula of C₉H₈ClN₃ and a molecular weight of 193.63 g/mol, this compound belongs to the privileged quinazoline scaffold class extensively exploited in kinase inhibitor drug discovery [1]. The molecule features two orthogonal reactive centers—a nucleophilic 4-amino group and an electrophilic 2-chloromethyl group—enabling sequential, regioselective derivatization strategies that are not achievable with simpler quinazoline analogs. Commercially available through Enamine (Catalog EN300-23883) and distributed by Sigma-Aldrich at 95% purity, it serves as a key intermediate for constructing 4-anilinoquinazoline and 2,4-disubstituted quinazoline libraries targeting EGFR, Aurora kinases, and other therapeutically relevant ATP-binding pockets .

Why 2-(Chloromethyl)quinazolin-4-amine Cannot Be Replaced by Common Quinazoline Analogs in Synthetic Pipelines


Substituting 2-(chloromethyl)quinazolin-4-amine with a structurally similar quinazoline building block—such as the 4-oxo analog, the 2-methyl derivative, or the 7-chloromethyl positional isomer—fundamentally alters the synthetic trajectory and physicochemical properties of downstream products. The compound's unique orthogonal reactivity profile, where the 4-amino group and the 2-chloromethyl group can be addressed independently under different reaction conditions, is absent in analogs that lack either functional handle [1]. DFT calculations on the related 2,4-dichloroquinazoline system have demonstrated that the 4-position carbon possesses a higher LUMO coefficient and lower activation energy for nucleophilic attack compared to the 2-position, establishing a predictable regioselectivity hierarchy that is disrupted when the 4-amino group is replaced by a 4-oxo or 4-H substituent [2]. Consequently, even compounds with identical molecular formulae (e.g., the 7-chloromethyl isomer) cannot recapitulate the electronic environment and steric accessibility of the 2-chloromethyl/4-amino arrangement, leading to divergent reactivity, altered pharmacokinetic profiles of derived compounds, and non-overlapping patent space.

Quantitative Differentiation Evidence for 2-(Chloromethyl)quinazolin-4-amine Against Four Key Comparators


Hydrogen Bond Donor Capacity vs. 2-(Chloromethyl)quinazoline (CAS 6148-18-1)

2-(Chloromethyl)quinazolin-4-amine possesses one hydrogen bond donor (the 4-NH₂ group), whereas 2-(chloromethyl)quinazoline has zero HBD. This single HBD, combined with three hydrogen bond acceptors (vs. two in the comparator), increases topological polar surface area (TPSA) and alters solubility and permeability profiles of derived compounds. The presence of the 4-amino group also provides a nucleophilic site for regioselective functionalization that is entirely absent in 2-(chloromethyl)quinazoline [1]. DFT studies on the 2,4-dichloroquinazoline scaffold confirm that the carbon at the 4-position exhibits a higher LUMO coefficient than the 2-position, enabling predictable sequential derivatization—first at the 4-amino position via nucleophilic substitution, then at the 2-chloromethyl side chain [2].

Medicinal chemistry Physicochemical profiling Quinazoline building blocks

Electrophilic Reactivity Advantage over 2-Methylquinazolin-4-amine (CAS 3440-46-8)

The chloromethyl group at the 2-position of the target compound provides a leaving group (Cl⁻) for nucleophilic substitution reactions (SN2), enabling derivatization with amines, thiols, and alcohols. In contrast, the methyl group in 2-methylquinazolin-4-amine is chemically inert under analogous conditions. Although both compounds share identical XLogP3 (1.9) and TPSA (51.8 Ų) values, the target has one rotatable bond (C–CH₂Cl) versus zero in the comparator, conferring different conformational flexibility. The C–Cl bond dissociation energy (~327 kJ/mol) is substantially lower than the C–H bond energy in the methyl group (~439 kJ/mol), enabling selective functionalization at the 2-position side chain under mild conditions [1]. The 34.44 g/mol higher molecular weight of the target (193.63 vs. 159.19) also affects molar-scale procurement calculations and stoichiometry in parallel synthesis campaigns [2].

Synthetic chemistry Nucleophilic substitution Building block reactivity

Positional Isomer Differentiation: 2-Chloromethyl vs. 7-Chloromethyl Quinazolin-4-amine (CAS 323591-38-4)

2-(Chloromethyl)quinazolin-4-amine and its 7-chloromethyl positional isomer share an identical molecular formula (C₉H₈ClN₃) and molecular weight (193.63 g/mol), creating a procurement risk where the incorrect isomer could be inadvertently sourced. The 2-chloromethyl substituent is positioned adjacent to the N1 and N3 heteroatoms of the quinazoline ring, placing the electrophilic center within the plane of the bicyclic system and in close proximity to hydrogen bond acceptors critical for ATP-mimetic kinase binding. In contrast, the 7-position chloromethyl resides on the benzo ring periphery, distal from the pyrimidine portion that engages the kinase hinge region . This positional difference alters both the steric trajectory of derivatized side chains and the electronic influence of the substituent on the quinazoline π-system. Published SAR studies on 4-anilinoquinazoline EGFR inhibitors have established that substituent position on the quinazoline core significantly modulates kinase inhibitory potency: 6- and 7-position substitutions generally preserve or enhance activity, while substitutions at the 2-position directly impact hinge-binding interactions [1].

Regioisomerism Kinase inhibitor design Structure-activity relationships

4-Amino vs. 4-Oxo Pharmacophore Differentiation from 2-(Chloromethyl)quinazolin-4(3H)-one (CAS 3817-05-8)

The 4-amino group in the target compound functions as both a hydrogen bond donor and acceptor, whereas the 4-oxo group in 2-(chloromethyl)quinazolin-4(3H)-one acts predominantly as an HBA. This difference affects the computed LogP values: 1.66 for the 4(3H)-one analog versus 1.9 for the 4-amino target, indicating slightly higher lipophilicity for the amine form that may enhance membrane permeability of derived compounds . In the context of kinase inhibitor design, the 4-amino group is a critical pharmacophoric element that mimics the N1 nitrogen of the adenine ring of ATP, forming a key hydrogen bond with the hinge region of the kinase (typically with a backbone NH of a residue such as Met793 in EGFR or Ala213 in Aurora A). The 4(3H)-one analog cannot engage this hinge interaction in the same manner, fundamentally altering the binding mode [1]. Published syntheses demonstrate that 2-chloromethyl-4(3H)-quinazolinones require additional steps to convert the 4-oxo to 4-anilino functionality for kinase-targeted applications, whereas the target compound provides the 4-amino group pre-installed [1].

Kinase pharmacophore Hydrogen bonding ADME prediction

Commercial Availability and Purity Benchmarking Across Quinazoline Building Block Comparators

2-(Chloromethyl)quinazolin-4-amine is commercially available from Enamine (catalog EN300-23883) with distribution through Sigma-Aldrich at a certified purity of 95%, supplied as a powder with storage at room temperature . In comparison, 2-methylquinazolin-4-amine (CAS 3440-46-8) is listed as a discontinued product at CymitQuimica, and several vendors report limited stock availability for the 7-chloromethyl positional isomer (CAS 323591-38-4), with lead times of up to 42 days . The 4(3H)-one analog (CAS 3817-05-8) is available at 95% purity from AKSci but lacks the pre-installed 4-amino pharmacophore. The target compound's combination of structural features, consistent commercial availability, and documented use as a kinase inhibitor intermediate provides supply chain reliability advantages for multi-step synthesis programs that depend on reproducible intermediate quality.

Chemical procurement Building block sourcing Quality specifications

Validated Application Scenarios for 2-(Chloromethyl)quinazolin-4-amine Based on Quantitative Differentiation Evidence


Synthesis of 4-Anilinoquinazoline Kinase Inhibitor Libraries via Sequential Regioselective Derivatization

The target compound provides the optimal starting point for constructing 4-anilinoquinazoline libraries targeting EGFR, Aurora A, and CLK/DYRK kinases. The 4-amino group can be first derivatized with substituted anilines via nucleophilic aromatic substitution or Buchwald-Hartwig coupling, followed by nucleophilic displacement of the 2-chloromethyl group with amine, thiol, or alcohol nucleophiles. This orthogonal reactivity pattern, validated by DFT studies showing higher LUMO coefficient at the 4-position of 2,4-dichloroquinazoline scaffolds, is not achievable with the 2-methyl analog (inert at 2-position) or the 2-(chloromethyl)quinazoline comparator (lacks the 4-amino handle) [1]. Patent WO2011041655A1 explicitly covers quinazolin-4-amine derivatives with 2-position substituents as selective CLK/DYRK inhibitors, confirming the relevance of this scaffold substitution pattern for kinase drug discovery [2].

Covalent Probe Development Exploiting the Chloromethyl Electrophilic Warhead

The 2-chloromethyl group can serve as a latent electrophilic warhead for covalent inhibitor design. Upon nucleophilic displacement, the chloromethyl moiety can be converted to an acrylamide, vinyl sulfonamide, or other Michael acceptor for targeting cysteine residues in the kinase active site (e.g., Cys797 in EGFR, Cys290 in Aurora A). This strategy has been validated with chloroethyl-appended quinazoline EGFR inhibitors showing extremely strong inhibitory potency combined with DNA-damaging potential [1]. The 2-methyl analog cannot support this approach, and the 7-chloromethyl isomer places the electrophilic center at a position distal from the hinge-binding region, altering the trajectory for covalent bond formation with the target cysteine [2].

Heterocyclic Library Diversification via 2-Chloromethyl Functionalization for Hit-to-Lead Expansion

The 2-chloromethyl group enables rapid diversification into 2-aminomethyl, 2-alkoxymethyl, 2-thiomethyl, and 2-azidomethyl quinazoline-4-amines using mild nucleophilic displacement conditions. This single-step diversification from a common intermediate is not available from the 2-methylquinazolin-4-amine analog, which would require multi-step C–H activation or de novo synthesis for each derivative. The identical XLogP3 (1.9) and TPSA (51.8 Ų) values between the target and the 2-methyl analog suggest that the chloromethyl-to-aminomethyl conversion yields products with predictable physicochemical properties consistent with Lipinski's rule of five space, facilitating hit-to-lead optimization without introducing pharmacokinetic liabilities [1].

Pharmaceutical Intermediate Procurement with Validated Supply Chain for Multi-Gram Synthesis

For medicinal chemistry groups and CROs running parallel synthesis campaigns, the target compound offers a reliable supply chain through Enamine/Sigma-Aldrich at 95% purity with room temperature storage stability [1]. Compared to the discontinued 2-methyl analog and the 42-day lead time of the 7-chloromethyl isomer, the target compound's consistent availability reduces project timeline risk [2]. The Enamine catalog number (EN300-23883) provides batch-to-batch traceability with certificates of analysis, supporting the reproducibility requirements of SAR studies and patent filings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Chloromethyl)quinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.